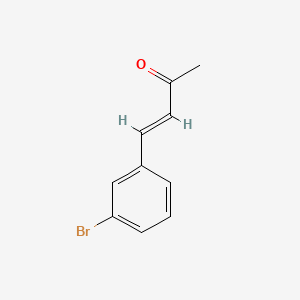

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one

Overview

Description

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one is an organic compound belonging to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromo-benzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves careful control of the reaction temperature, concentration of reactants, and the use of efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-4-(3-Bromo-phenyl)-but-3-en-2-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Bromocinnamic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

Ethyl trans-4-bromocinnamate: An ester derivative with similar structural features.

2,5-Dibromo-3-methylthiophene: Contains bromine atoms and an aromatic ring but differs in the core structure.

Uniqueness

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one is unique due to its specific combination of a bromine-substituted phenyl ring and an α,β-unsaturated carbonyl system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

(E)-4-(3-Bromo-phenyl)-but-3-en-2-one, also known as 3-bromo-chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological effects, supported by research findings and case studies.

- Molecular Formula : C₁₀H₉BrO

- Molecular Weight : 225.08 g/mol

- CAS Number : 65300-30-3

- Structure : The compound features a conjugated system with a bromo-substituted phenyl ring, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones. One common method includes the reaction of 3-bromobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide (KOH) under reflux conditions.

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. For instance, a study reported an IC₅₀ value of approximately 10 μM in MDA-MB-231 cells, indicating significant cytotoxicity .

The anticancer effects are primarily attributed to the following mechanisms:

- Induction of Apoptosis : The compound activates caspase pathways, leading to programmed cell death. For example, treatment with this compound resulted in increased caspase-3 activity in treated cells .

- Cell Cycle Arrest : It has been shown to halt the cell cycle at the G0/G1 phase, preventing further proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound enhances ROS production, contributing to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Case Studies

- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment. The compound was found to significantly enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated that this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against tested pathogens, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(E)-4-(3-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOCEEXEFIACMQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876232 | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65300-30-3, 26891-02-1 | |

| Record name | (3E)-4-(3-Bromophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65300-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-(3-Bromophenyl)-but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065300303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.